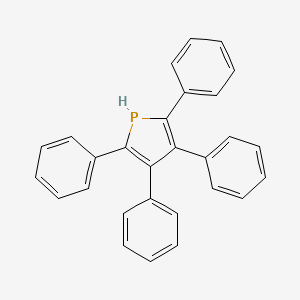

2,3,4,5-Tetraphenyl-1H-phosphole

Description

Significance of Phosphole Heterocycles in Modern Chemical Research

Phosphole heterocycles, the phosphorus analogs of pyrrole (B145914), are a unique class of compounds that bridge the gap between organic and inorganic chemistry. wikipedia.orgchemeurope.com Their importance in modern chemical research is multifaceted. They are of significant theoretical interest due to their unique electronic structures and bonding characteristics, which differ notably from their nitrogen, oxygen, and sulfur-containing counterparts. wikipedia.org This has led to extensive studies on their aromaticity and the nature of the phosphorus lone pair involvement in π-conjugation. wikipedia.orgnih.govrsc.org

Functionally, phospholes and their derivatives are crucial in several areas:

Ligands in Catalysis: Phospholes serve as effective ligands for transition metals, with applications in homogeneous catalysis. researchgate.netnih.govmdpi.com The electronic and steric properties of the phosphole ring can be tuned by modifying the substituents on the phosphorus atom and the carbon atoms of the ring, influencing the catalytic activity and selectivity of the resulting metal complexes.

Precursors to Advanced Materials: These heterocycles are precursors to a variety of more complex organophosphorus compounds and π-conjugated materials. rsc.orgrsc.org The incorporation of phosphole units into polymers and other materials can impart unique optical and electronic properties, making them promising for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. rsc.orgacs.org

Biologically Active Molecules: Phosphorus-containing heterocycles, in general, have shown a wide range of biological activities and are utilized in drug development and agrochemistry. researchgate.netumsl.edu While the biological applications of 2,3,4,5-tetraphenyl-1H-phosphole itself are not extensively documented, the broader class of phosphole derivatives holds potential in medicinal chemistry. researchgate.net

Historical Development and Milestones in Phosphole Chemistry Relevant to this compound

The journey of phosphole chemistry began in the mid-20th century, marked by several key discoveries that paved the way for the synthesis and understanding of compounds like this compound.

A pivotal moment in phosphole chemistry was the first synthesis of a phosphole derivative, pentaphenylphosphole, in 1953. wikipedia.orgchemeurope.com This achievement demonstrated the feasibility of creating these phosphorus-containing heterocycles. The synthesis of the parent, unsubstituted phosphole, however, was not accomplished until 1983. wikipedia.org

One of the classical and most versatile methods for synthesizing phospholes is the McCormack reaction. wikipedia.org This involves the cycloaddition of a 1,3-diene to a phosphonous dihalide, followed by dehydrohalogenation. Another significant synthetic advancement was the Fagan-Nugent method, which utilizes the reaction of zirconacyclopentadienes with dichlorophosphines (like PhPCl₂) to produce a variety of substituted phospholes, including phenylphospholes. wikipedia.orgnih.gov

The synthesis of this compound itself is typically achieved through a multi-step process. A common route involves the reaction of 1,4-dilithio-1,2,3,4-tetraphenylbutadiene with a phosphorus source, such as elemental phosphorus (P₄), to form the corresponding lithium phospholide. nih.gov This phospholide intermediate can then be protonated or reacted with other electrophiles to yield the desired phosphole derivative.

Fundamental Structural and Electronic Characteristics of Phospholes

The structural and electronic properties of phospholes are what set them apart from other five-membered aromatic heterocycles and are central to their unique reactivity and applications.

Analysis of Pyramidal Geometry at the Phosphorus Center

A defining feature of phospholes is the pyramidal geometry at the phosphorus atom. wikipedia.org Unlike the planar nitrogen atom in pyrrole, the phosphorus atom in phosphole retains a significant degree of pyramidal character. This is a direct consequence of the higher inversion barrier of phosphorus compared to nitrogen and the reluctance of the phosphorus lone pair to participate fully in delocalization. wikipedia.orgacs.org

The degree of pyramidalization can be influenced by the substituents on the phosphorus atom. Bulky substituents can force the phosphorus atom towards a more planar geometry, which in turn affects the electronic properties of the ring. acs.orgacs.orgnih.gov Theoretical studies have shown that as the phosphorus atom flattens, the extent of electron delocalization within the ring increases. acs.org This structural flexibility allows for the fine-tuning of the electronic and, consequently, the chemical properties of phosphole derivatives.

Assessment of Aromaticity and Degree of π-Electron Delocalization in Phosphole Systems

The aromaticity of phospholes has been a subject of considerable debate and extensive research. nih.govtandfonline.comacs.org Unlike their isoelectronic analogs pyrrole, furan, and thiophene, which are clearly aromatic, phospholes exhibit a significantly diminished aromatic character. wikipedia.orgchemeurope.com This is primarily attributed to the pyramidal nature of the phosphorus atom and the poor overlap between the phosphorus 3p orbital containing the lone pair and the carbon 2p orbitals of the butadiene fragment. wikipedia.org

Several experimental and computational methods have been employed to quantify the aromaticity of phospholes, including:

Nucleus-Independent Chemical Shift (NICS): NICS calculations are a common computational tool to assess aromaticity. For phosphole, the calculated NICS values are less negative than those for pyrrole and thiophene, indicating a lower degree of aromaticity. rsc.org

Geometric Criteria: Analysis of bond lengths within the phosphole ring shows a greater degree of bond length alternation compared to aromatic heterocycles, suggesting a more localized π-electron system. kuleuven.be

Reactivity: The chemical reactivity of phospholes also points towards their reduced aromaticity. For instance, they readily undergo Diels-Alder reactions with electrophilic alkynes, a reaction characteristic of non-aromatic dienes. wikipedia.orgchemeurope.com

Despite their weak aromaticity, the π-electron system of phospholes is highly tunable. rsc.org The degree of π-electron delocalization can be enhanced by forcing the phosphorus atom into a more planar geometry or by incorporating the phosphole ring into larger conjugated systems. rsc.orgacs.orgkuleuven.be This tunability is a key feature that makes phospholes attractive for applications in materials science, where control over electronic properties is crucial. rsc.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

82476-27-5 |

|---|---|

Molecular Formula |

C28H21P |

Molecular Weight |

388.4 g/mol |

IUPAC Name |

2,3,4,5-tetraphenyl-1H-phosphole |

InChI |

InChI=1S/C28H21P/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20,29H |

InChI Key |

XTFPKGMZMWDUHP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(PC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,4,5 Tetraphenyl 1h Phosphole and Its Derivatives

Direct Synthetic Routes from Elemental Phosphorus

The direct utilization of elemental phosphorus (P₄) for the synthesis of organophosphorus compounds is an attractive and atom-economical approach. researchgate.net This method avoids the use of hazardous phosphorus halides and offers a more sustainable route to phosphole derivatives.

Synthesis via In Situ Generated 1,4-Dilithio-1,2,3,4-tetraphenylbutadiene

A key strategy for the direct synthesis of 2,3,4,5-tetraphenyl-1H-phosphole involves the reaction of elemental white phosphorus with an in situ generated 1,4-dilithio-1,2,3,4-tetraphenylbutadiene intermediate. This dilithio reagent is typically formed by the reductive coupling of diphenylacetylene (B1204595) with lithium metal. The subsequent reaction with white phosphorus (P₄) leads to the formation of the phosphole ring system.

This direct procedure is notable for its step-economy, as it combines the formation of the butadiene backbone and the phosphorus heterocycle in a one-pot synthesis. mdpi.com The reaction is typically carried out under mild conditions, for instance, at 25°C over a period of two days, and can provide good yields of up to 63%. mdpi.com

Preparation of Lithium 2,3,4,5-Tetraphenylphospholide Intermediates

A highly efficient method has been developed to directly access lithium 2,3,4,5-tetraphenylphospholide from white phosphorus, diphenylacetylene, and lithium. researchgate.net This one-pot reaction provides a convenient route to this key intermediate, which can be further functionalized. The resulting lithium 2,3,4,5-tetraphenylphospholide is a versatile precursor for the synthesis of a variety of 1-substituted 2,3,4,5-tetraphenyl-1H-phospholes. researchgate.net For example, the reaction of this lithium phospholide with alkyl halides allows for the introduction of various substituents at the phosphorus atom. researchgate.net

In a related approach, a mixture of sodium polyphosphides, generated from sodium metal and white phosphorus, can be reacted with diphenylacetylene. researchgate.net This reaction yields a mixture of sodium 4,5-diphenyl-1,2,3-triphospholide and sodium 2,3,4,5-tetraphenylmonophospholide. researchgate.net These two sodium phospholides exhibit different reactivities, with the tetraphenylmonophospholide readily reacting with alkyl halides like n-octyl chloride at room temperature, while the triphospholide is unreactive under the same conditions. researchgate.net This difference in reactivity allows for the selective synthesis of 1-alkyl-2,3,4,5-tetraphenyl-1H-phospholes. researchgate.net

Metal-Mediated Ring-Closing Reactions

Metal-mediated cyclization reactions provide another important avenue for the synthesis of the this compound core. These methods often involve the use of zirconacyclopentadienes or titanacycles as key intermediates.

Zirconacyclopentadiene-Based Syntheses (Fagan-Nugent Method)

The Fagan-Nugent method utilizes zirconacyclopentadienes, which are readily prepared from the reaction of two equivalents of an alkyne with a low-valent zirconium species. The resulting zirconacycle can then be treated with a phosphorus dihalide (e.g., phenyldichlorophosphine) to afford the corresponding phosphole. This method is a powerful tool for the construction of substituted phospholes.

Applications of Titanacycle Methodologies

Similar to the zirconacycle approach, titanacyclopentadienes can also serve as precursors for the synthesis of phospholes. These titanacycles are formed by the reaction of two alkyne molecules with a titanocene (B72419) equivalent. Subsequent reaction with a phosphorus dihalide yields the desired phosphole derivative. This methodology has been employed for the preparation of symmetrically and unsymmetrically 2,5-difunctionalized phospholes. researchgate.net

Derivatization Strategies for the this compound Core

Once the this compound core is synthesized, it can be further modified to introduce a wide range of functional groups, allowing for the fine-tuning of its electronic and photophysical properties.

A common derivatization strategy involves the reaction of lithium 2,3,4,5-tetraphenylphospholide with various electrophiles. For instance, reaction with alkyl halides leads to the formation of 1-alkyl-2,3,4,5-tetraphenyl-1H-phospholes. researchgate.net

Chemical Modifications at the Phosphorus Atom (e.g., Oxidation, Sulfurization, Quaternization)

The phosphorus atom in this compound is a focal point for chemical modification, allowing for the tuning of its electronic and steric properties. Common modifications include oxidation, sulfurization, and quaternization.

Oxidation of the P-unsubstituted this compound can be achieved to form the corresponding phosphole oxide. Similarly, reaction with sulfur yields the phosphole sulfide (B99878). These transformations alter the geometry and electronic nature of the phosphorus center, moving from a pyramidal P(III) to a tetrahedral P(V) center.

Quaternization involves the reaction of the phosphole with alkyl halides. This process leads to the formation of phospholium salts. For instance, P-haloalkylphospholes can undergo self-quaternization upon heating to produce novel spiro or bispiro heterocyclic systems, as well as polyphosphonium salts where the phosphorus atom is part of the polymer backbone. researchgate.net

| Modification | Reagent/Condition | Product Type |

| Oxidation | Oxidizing Agent | Phosphole Oxide |

| Sulfurization | Elemental Sulfur | Phosphole Sulfide |

| Quaternization | Alkyl Halides | Phospholium Salts |

Introduction of Chiral Substituents

A significant advancement in phosphole chemistry has been the introduction of chiral substituents at the phosphorus atom. A highly efficient method to achieve this involves the use of lithium 2,3,4,5-tetraphenylphospholide, which can be generated directly from white phosphorus, diphenylacetylene, and lithium. researchgate.net This phospholide intermediate serves as a versatile nucleophile that can react with various electrophiles to introduce chiral moieties.

This synthetic route has enabled the preparation of novel enantiopure 2,3,4,5-tetraarylphospholes. The spatial and electronic structures of these chiral phospholes, as well as their corresponding oxides and sulfides, have been extensively characterized using experimental techniques like single-crystal X-ray diffraction and computational methods such as Density Functional Theory (DFT). researchgate.net

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of the phosphole ring and its fused derivatives. This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to complex phosphole structures.

For example, the regioselective C-H functionalization of 2-phenyl-1H-isophosphinoline 2-oxide has been demonstrated using a palladium acetate (B1210297) catalyst. nih.gov This reaction allows for the introduction of various functionalized alkenes at the C2 position under mild conditions. nih.gov This method highlights the potential for late-stage functionalization of phosphole-containing systems.

Similarly, palladium(II) acetate, in combination with triphenylphosphine, has been shown to effectively catalyze the direct arylation of 1,4-disubstituted 1,2,3-triazoles, a reaction that provides a convenient route to fully substituted triazoles with well-defined regiochemistry. researchgate.net While not directly on a phosphole, this demonstrates the utility of palladium catalysis for C-H functionalization of five-membered heterocycles.

Advanced Cyclization and Annulation Techniques

Photoelectrochemical Synthesis of Benzo-fused Phospholes

A sustainable and scalable approach for the synthesis of benzo[b]phosphole oxides has been developed using photoelectrochemistry. pugetsound.eduacs.org This method combines photocatalysis with synthetic organic electrochemistry to achieve the sequential P-H/C-H bond functionalizations of secondary phosphine (B1218219) oxides and nonactivated internal alkynes. pugetsound.edu The process utilizes 4CzIPN as a photocatalyst, which upon photoexcitation, facilitates an intermolecular electron transfer. The photocatalyst is then regenerated through anodic oxidation, eliminating the need for stoichiometric chemical oxidants. pugetsound.eduacs.org This technique offers high yields, good functional group tolerance, and the potential for one-pot batch scale-up due to the reusability of the photocatalyst and electrodes. acs.org However, it is important to note that a retraction has been issued for the initial publication due to concerns about the reported spectral data. nih.govnih.gov

Visible Light-Promoted Dehydrogenative Cyclization (Mallory Reaction Variants)

Visible light has been successfully employed to promote dehydrogenative cyclization reactions, offering a milder alternative to traditional methods that often require harsh conditions or UV light. One notable example is a variant of the Mallory reaction for the synthesis of highly condensed dibenzophosphole derivatives. researchgate.net This photo-promoted oxidative cyclization of 2,3-diarylbenzophospholes proceeds smoothly under visible light irradiation with the assistance of a Bi(OTf)3 Lewis acid, even in the absence of an external oxidant. researchgate.net The reaction demonstrates compatibility with various functional groups and substitution patterns. researchgate.net

Another application of visible light-promoted dehydrogenative coupling involves the reaction of phosphines and thiophenols to form thiophosphanes. organic-chemistry.orgnih.gov This method, catalyzed by Ir(ppy)3, utilizes benzaldehyde (B42025) as a soft oxidant to prevent the over-oxidation of the phosphine. organic-chemistry.org These visible-light-driven methods represent a significant step towards more sustainable and efficient synthetic routes for phosphorus-containing heterocycles.

Reactivity Patterns and Mechanistic Investigations of 2,3,4,5 Tetraphenyl 1h Phosphole

Cycloaddition Reactions of the Diene Moiety

The conjugated diene system within the 2,3,4,5-tetraphenyl-1H-phosphole ring readily participates in various cycloaddition reactions, a testament to its non-aromatic character which contrasts with its nitrogenous analog, pyrrole (B145914). wikipedia.org These reactions provide powerful synthetic routes to complex phosphorus-containing polycyclic structures.

Phospholes, including the tetraphenyl-substituted variant, are known to act as dienes in Diels-Alder reactions, reacting with a range of dienophiles. wikipedia.orgarkat-usa.org These [4+2] cycloaddition reactions typically occur with electrophilic alkynes and alkenes. wikipedia.org For instance, the reaction of a phosphole with an electrophilic alkyne leads to the formation of a 7-phosphanorbornadiene derivative.

The reactivity of the phosphole in these reactions is influenced by the substituents on both the phosphole ring and the dienophile. The reaction of 1-chloro-2,3,4,5-tetraethylphosphole with maleic anhydride (B1165640) and maleimide (B117702) yields the corresponding endo-cycloadducts. arkat-usa.org Similarly, 2H-phospholes, which are tautomers of 1H-phospholes, can undergo [4+2] cycloaddition reactions with alkenes, alkynes, and aldehydes. acs.orgnih.gov The reaction of transient 2-phenyl-3,4-dimethyl-5H-phosphole with aldehydes results in [4+2] P-O cycloadducts. nih.gov

Table 1: Examples of Diels-Alder Reactions with Phosphole Derivatives

| Phosphole Reactant | Dienophile | Product Type | Reference |

| 1-Chloro-2,3,4,5-tetraethylphosphole | Maleic anhydride | 7-Phosphanorbornene derivative | arkat-usa.org |

| 1-Chloro-2,3,4,5-tetraethylphosphole | Maleimide | 7-Phosphanorbornene derivative | arkat-usa.org |

| Transient 2-phenyl-3,4-dimethyl-5H-phosphole | Aldehydes (RCH=O) | [4+2] P-O cycloadduct | nih.gov |

| 3-Vinyl-1H-indole | N-phenylmaleimide | Tetrahydrocarbazole | researchgate.net |

| 4-Phenyl-1,2,4-triazoline-3,5-dione | Various dienes | Diels-Alder adducts | rsc.org |

This table provides illustrative examples of Diels-Alder reactions involving phosphole derivatives and various dienophiles.

1,3-Dipolar cycloadditions are powerful ring-forming reactions that involve a 1,3-dipole and a dipolarophile, leading to the formation of a five-membered ring. wikipedia.orgorganic-chemistry.org This type of reaction, also known as the Huisgen cycloaddition, is a cornerstone in the synthesis of heterocyclic compounds. organic-chemistry.orgnumberanalytics.com The reaction mechanism is typically a concerted, pericyclic process involving a six-electron transition state. organic-chemistry.orgyoutube.com

In the context of phosphole chemistry, 1,3-dipolar cycloaddition reactions provide a route to various phosphorus-containing heterocycles. For example, the reaction of phosphole sulfides with nitrones proceeds via a [3+2] cycloaddition to yield annulated products. researchgate.net The regioselectivity and stereoselectivity of these reactions can often be predicted using frontier molecular orbital (FMO) theory, as well as by considering steric and stereoelectronic effects. wikipedia.org

Table 2: Overview of 1,3-Dipolar Cycloaddition Reactions

| Dipole | Dipolarophile | Product | Reference |

| Nitrone | Phosphole sulfide (B99878) | Annulated P-heterocycle | researchgate.net |

| Azide | Alkyne | 1,2,3-Triazole | organic-chemistry.org |

| Carbonyl ylide | Alkene/Alkyne | Five-membered heterocycle | wikipedia.org |

This table summarizes the general principle of 1,3-dipolar cycloadditions with examples of dipoles and dipolarophiles.

The intramolecular Alder-ene reaction is a thermally allowed pericyclic reaction that involves an ene (an alkene with an allylic hydrogen) and an enophile (an electron-deficient multiple bond) within the same molecule. nih.govsemanticscholar.org This reaction results in the formation of a new C-C bond, a migration of the double bond, and a 1,5-hydrogen shift. nih.gov It is a valuable method for constructing complex polycyclic systems, including those containing phosphorus. semanticscholar.org

Phosphole sulfides bearing a 1,6-enyne component can undergo an intramolecular Alder-ene reaction to produce phospholene-fused polycycles with high yields and regioselectivity. researchgate.net The nature of the substituents can influence the reaction pathway, with different substitution patterns leading to distinct bicyclic scaffolds. researchgate.net

Tautomerism and Rearrangement Processes

Beyond cycloaddition reactions, the reactivity of this compound is also defined by tautomerization and sigmatropic rearrangements, which offer pathways to different phosphole isomers and functionalized derivatives.

1H-Phospholes can undergo a tautomerization to form 2H-phospholes through the migration of the P-substituent to a neighboring carbon atom. acs.org While the parent 2H-phosphole is elusive, its transient existence is key to a wide range of synthetic transformations. acs.orgnih.gov This equilibrium allows 2H-phospholes to act as powerful synthetic intermediates, exhibiting cyclopentadiene-like reactivity. acs.org The stabilization of 2H-phospholes can be achieved through substitution with bulky groups or by complexation to a transition metal. acs.org The parent 1H-phosphole itself can rearrange via a sioc-journal.cnacs.org hydrogen shift from phosphorus to a carbon atom, followed by dimerization. wikipedia.org

A key rearrangement process in phosphole chemistry is the sioc-journal.cnacs.org-sigmatropic shift of a substituent from the phosphorus atom to one of the α-carbons of the phosphole ring. sioc-journal.cnresearchgate.net This migration is facilitated by the interaction between the exocyclic P-R σ-bond and the π* orbital of the diene system. sioc-journal.cnresearchgate.net This process provides an efficient method for the synthesis of various functionalized phospholes. sioc-journal.cnresearchgate.net Theoretical studies have investigated the energetics of sioc-journal.cnacs.org sigmatropic hydrogen shifts in phosphole compared to cyclopentadiene (B3395910) and pyrrole. acs.org This rearrangement is a fundamental step that leads to the formation of transient 2H-phospholes, which are valuable intermediates in organophosphorus chemistry. acs.orgnih.gov

Reactivity of the Phosphorus Lone Pair

The lone pair on the phosphorus atom of this compound is the primary site of its chemical reactivity. Unlike its nitrogen analog, pyrrole, where the lone pair is significantly delocalized within the aromatic system, the aromaticity in phospholes is weaker. wikipedia.org This results in a more localized and accessible lone pair on the phosphorus atom, making it a potent nucleophile and a good ligand for transition metals. wikipedia.org The reactivity of this lone pair is central to the functionalization of the phosphole ring at the phosphorus center.

Reactions with Electrophiles

The nucleophilic character of the phosphorus lone pair is most evident in its reactions with various electrophiles. While direct reactions of the neutral 1H-phosphole can be complex, the reactivity is often explored using its deprotonated form, the 2,3,4,5-tetraphenylphospholide anion. This anion is a powerful nucleophile and readily reacts with a range of electrophiles.

A key example is the alkylation of the phospholide anion. The reaction of lithium 2,3,4,5-tetraphenylphospholide with alkyl halides, such as n-octyl chloride, proceeds efficiently to yield the corresponding P-alkylated phosphole, 1-n-octyl-2,3,4,5-tetraphenyl-1H-phosphole. acs.org This reaction underscores the accessibility of the phosphorus lone pair for forming new phosphorus-carbon bonds.

| Reactant 1 | Reactant 2 | Product | Reference |

| Sodium 2,3,4,5-tetraphenylmonophospholide | n-Octyl chloride | 1-n-Octyl-2,3,4,5-tetraphenyl-1-monophosphole | acs.org |

These P-functionalized phospholes can undergo further reactions. For instance, P-haloalkylphospholes can undergo self-quaternization to form novel spiro or bispiro heterocyclic systems. wikipedia.org

Coordination to Metal Centers

The phosphorus lone pair in this compound and its derivatives enables them to act as effective ligands in coordination chemistry. They can coordinate to a variety of transition metals, forming stable metal complexes.

A well-documented example involves the coordination of a 2,3,4,5-tetraphenyl-1-monophosphaferrocene derivative. This phosphaferrocene, synthesized from lithium 2,3,4,5-tetraphenylphospholide, reacts with the labile tungsten complex, W(CO)₅(THF), to form the corresponding tungsten pentacarbonyl complex. core.ac.uknih.gov In this complex, the phosphorus atom of the phosphole ring donates its lone pair to the tungsten center, acting as a weak σ-donor ligand. core.ac.uk The formation of this complex is confirmed by ³¹P{¹H} NMR spectroscopy, which shows a characteristic downfield shift of the phosphorus signal upon coordination. core.ac.uk

| Ligand | Metal Complex | Product | Spectroscopic Data (³¹P{¹H} NMR) | Reference |

| 2,3,4,5-Tetraphenyl-1-monophosphaferrocene | W(CO)₅(THF) | 2,3,4,5-Tetraphenyl-1-monophosphaferrocene-1-tungstenpentacarbonyl | δ = -30 ppm (¹J_WP = 262 Hz) | core.ac.uknih.gov |

Furthermore, 1-chloro-2,3,4,5-tetraphenyl-1H-phosphole serves as a precursor for the synthesis of other metal carbonyl complexes, including those of manganese and rhenium. This highlights the versatility of the phosphole scaffold in organometallic chemistry.

Oxidation of the Phosphorus Atom

The phosphorus lone pair in this compound and its derivatives can be readily oxidized to form pentavalent phosphorus compounds, such as phosphole oxides and sulfides. These reactions provide a pathway to modify the electronic properties of the phosphole ring.

The oxidation of P-substituted phospholes has been demonstrated. For example, 2,5-diferrocenyl-1-phenyl-1H-phosphole reacts with elemental sulfur and selenium to produce the corresponding phosphole sulfide and selenide, respectively. acs.org This indicates that the phosphorus atom is susceptible to oxidation by chalcogens.

While specific details for the direct oxidation of this compound to its oxide are not extensively documented in the provided context, the formation of various phosphole oxides from 1-chloro-2,3,4,5-tetraphenyl-1H-phosphole is known, suggesting that the phosphorus center is readily oxidized. The synthesis of triphenylene-fused phosphole oxides also points to the stability and accessibility of the phosphole oxide motif.

| Starting Material | Oxidizing Agent | Product | Reference |

| 2,5-Diferrocenyl-1-phenyl-1H-phosphole | Sulfur | 2,5-Diferrocenyl-1-phenyl-1H-phosphole sulfide | acs.org |

| 2,5-Diferrocenyl-1-phenyl-1H-phosphole | Selenium | 2,5-Diferrocenyl-1-phenyl-1H-phosphole selenide | acs.org |

Coordination Chemistry of 2,3,4,5 Tetraphenyl 1h Phosphole Ligands

Diversity of Coordination Modes: σ, π, and Mixed-Mode Ligand Behavior

2,3,4,5-Tetraphenyl-1H-phosphole and its corresponding phospholide anion exhibit remarkable versatility in their coordination to metal centers. This adaptability stems from the presence of both a phosphorus lone pair and a π-electron system within the five-membered ring. Consequently, the phosphole ligand can engage in various bonding interactions, including:

σ-Donation: The phosphorus atom can act as a classical σ-donor ligand by coordinating to a metal center through its lone pair of electrons. This is a common coordination mode, particularly when the phosphole ring's aromaticity is not the primary factor in complex formation.

π-Coordination: The phospholide anion, isoelectronic with the cyclopentadienyl (B1206354) anion, can participate in π-coordination with a metal center. In this mode, the delocalized π-electrons of the phosphole ring interact with the metal's d-orbitals, forming a sandwich or half-sandwich complex. This is exemplified in the formation of monophosphaferrocenes. mdpi.comnih.gov

Mixed-Mode Coordination: In certain instances, the phosphole ligand can exhibit a combination of σ and π interactions. This can involve the phosphorus atom coordinating to one metal center while the π-system interacts with another, leading to the formation of polynuclear complexes or supramolecular assemblies. rsc.org

The specific coordination mode adopted is influenced by several factors, including the nature of the metal, its oxidation state, the other ligands present in the coordination sphere, and the reaction conditions.

Complexation with Transition Metals

The rich coordination chemistry of this compound is evident in its ability to form stable complexes with a wide array of transition metals.

Noble Metal Complexes (e.g., Gold(I), Copper(I), Silver(I))

Complexes of this compound and its derivatives with coinage metals have been a subject of significant interest.

Copper(I) Complexes: The reaction of 2,5-bis(2-pyridyl)-1-phenyl-phosphole with copper(I) chloride yields a complex with a pseudo-tetrahedral coordination geometry. chemrxiv.org In some cases, weak, non-covalent interactions between the copper atom and arene portions of the ligand have been observed. rsc.org

Silver(I) Complexes: Silver(I) complexes of phosphine (B1218219) ligands, including those derived from phospholes, have been synthesized and structurally characterized. These complexes can exist as discrete mononuclear, dinuclear, or tetranuclear species, and in some cases form polymeric structures. researchgate.netsemanticscholar.org The coordination geometry around the silver atom can vary, with examples of distorted tetrahedral and trigonal planar arrangements. semanticscholar.orgrsc.org

Gold(I) Complexes: The reaction of a triazole-appended dinucleating bisphosphine with [AuCl(SMe₂)] results in the formation of a digold complex. rsc.org

The structural diversity of these noble metal complexes is often influenced by the stoichiometry of the reactants and the nature of the co-ligands. researchgate.netd-nb.info

Iron Group Metal Complexes (e.g., Monophosphaferrocenes)

A significant area of research has been the synthesis of monophosphaferrocenes, which are analogues of ferrocene (B1249389) where one cyclopentadienyl ring is replaced by a phospholyl ring.

The heteroleptic 2,3,4,5-tetraphenyl-1-monophosphaferrocene, [FeCp(η⁵-PC₄Ph₄)], is synthesized by reacting lithium 2,3,4,5-tetraphenyl-1-monophospholide with [FeCp(η⁶-C₆H₅CH₃)][PF₆]. mdpi.comnih.govnih.gov This reaction yields the target monophosphaferrocene in good yields. mdpi.comnih.gov X-ray diffraction studies confirm the sandwich structure, with the iron atom coordinated to both the cyclopentadienyl and the tetraphenylphospholyl rings. mdpi.comresearchgate.net

Group 6 Metal Carbonyl Complexes (e.g., Tungsten Pentacarbonyl Complexes)

This compound and its derivatives readily form complexes with Group 6 metal carbonyls.

A notable example is the 2,3,4,5-tetraphenyl-1-monophosphaferrocene-1-tungstenpentacarbonyl complex, which is prepared by reacting the monophosphaferrocene with the labile W(CO)₅(THF) complex. mdpi.comnih.gov The reaction proceeds at room temperature with a high yield. mdpi.com In this complex, the tungsten pentacarbonyl moiety is coordinated to the phosphorus atom of the phosphaferrocene ligand, which acts as a weak σ-donor. mdpi.comnih.gov The formation of this complex is confirmed by multinuclear NMR and single-crystal X-ray diffraction. mdpi.comnih.govnih.gov

Modulation of Electronic Properties through Metal Coordination

Coordination of the this compound ligand to a metal center significantly influences its electronic properties. This modulation is a key feature of its coordination chemistry.

Phosphaferrocenes, for instance, are generally considered to be weaker σ-donors and stronger π-acceptors than traditional tertiary phosphines, with π-acceptor capabilities similar to phosphites. mdpi.comnih.gov The coordination of a W(CO)₅ fragment to the phosphorus atom of 2,3,4,5-tetraphenyl-1-monophosphaferrocene further enhances its π-acceptor character. This is evidenced by the high CO stretching frequencies observed in the IR spectrum of the tungsten complex. nih.gov

Cyclic voltammetry studies have shown that 2,3,4,5-tetraphenyl-1-monophosphaferrocene exhibits a quasi-reversible oxidation wave. mdpi.comnih.govnih.gov Comparison of the electrochemical properties of the free phosphaferrocene and its tungsten carbonyl complex suggests that the coordination type can change upon oxidation. mdpi.comnih.govnih.gov Furthermore, the electronic properties of metal complexes can be tuned by introducing different substituents on the phosphole ring, which in turn affects the magnetic properties of polymeric iron complexes. nih.gov

Structural Diversity and Supramolecular Assemblies of Phosphole Metal Complexes

The metal complexes of this compound and related ligands exhibit remarkable structural diversity, ranging from simple mononuclear species to complex supramolecular assemblies.

The flexibility of phosphine ligands allows for a wide variety of coordination modes, leading to different structural features depending on the metal. capes.gov.br This is also true for complexes with N-heterocyclic carbene (NHC) ligands, where the coordination geometry is influenced by both the ligand structure and the metal. rsc.org

In the solid state, weak interactions such as π-π stacking and hydrogen bonding can play a crucial role in the formation of supramolecular architectures. nih.gov For instance, complexes of platinum(II) can assemble into polymeric chains through halogen bonds involving iodine atoms and the platinum centers. nih.gov The structural landscape of metal complexes is vast, with examples including unidirectional and bidirectional linear polymers, canted zigzag chains, and cluster-based secondary building units. nih.govrsc.org This diversity highlights the potential of using phosphole-based ligands to construct novel materials with tailored properties.

Data Tables

Table 1: Selected 31P NMR Data for 2,3,4,5-Tetraphenyl-1-monophosphaferrocene and its Tungsten Complex

| Compound | 31P{1H} NMR (CDCl₃, δ, ppm) | 1JPW (Hz) |

| 2,3,4,5-Tetraphenyl-1-monophosphaferrocene (2) | +99 | N/A |

| 2,3,4,5-Tetraphenyl-1-monophosphaferrocene-1-tungstenpentacarbonyl (3) | -30.1 | 263.3 |

Data sourced from mdpi.com

Table 2: Selected Infrared Spectroscopy Data for Carbonyl Stretching Frequencies (ν(CO))

| Compound | Highest ν(CO) (cm-1) |

| 2,3,4,5-Tetraphenyl-1-monophosphaferrocene-W(CO)₅ | 2074 |

| 2,4,6-Triphenylphosphinine-W(CO)₅ | 2073 |

| Triphenylphosphine-W(CO)₅ | 2071 |

Data sourced from nih.gov

Theoretical and Spectroscopic Characterization of 2,3,4,5 Tetraphenyl 1h Phosphole Systems

Advanced Spectroscopic Techniques for Structural Elucidation

A variety of sophisticated spectroscopic techniques are employed to elucidate the intricate structural details of 2,3,4,5-tetraphenyl-1H-phosphole systems.

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F)

Multinuclear NMR spectroscopy is a powerful tool for characterizing the structure of this compound and its derivatives in solution. semanticscholar.org

¹³C NMR: The ¹³C NMR spectra provide detailed information about the carbon framework. The signals for the carbon atoms of the phosphole ring and the attached phenyl groups appear at characteristic chemical shifts. nih.govrsc.org For instance, in a 2,3,4,5-tetraphenyl-1-monophosphaferrocene derivative, the carbon atoms of the phospholyl ligand show doublets due to coupling with the phosphorus atom. nih.gov

³¹P NMR: ³¹P NMR is particularly informative for studying phosphorus-containing compounds due to the wide chemical shift range and high sensitivity of the ³¹P nucleus. huji.ac.iloxinst.com The chemical shift of the phosphorus atom in this compound and its derivatives is highly sensitive to its coordination environment and oxidation state. oxinst.comchemrxiv.org For example, the ³¹P NMR signal for lithium 2,3,4,5-tetraphenyl-1-monophosphacyclopentadienide appears at +99 ppm. mdpi.com In contrast, a 2,3,4,5-tetraphenyl-1-monophosphaferrocene derivative exhibits a signal at -61 ppm. nih.gov The oxidation of the phosphorus atom to a phosphole oxide results in a significant downfield shift. rsc.org

¹⁹F NMR: While not intrinsic to the parent this compound, ¹⁹F NMR is a valuable tool for studying fluorinated derivatives. The ¹⁹F chemical shifts are sensitive to the electronic environment, providing insights into the effects of fluorine substitution on the molecule's properties. nih.govunipi.itnih.gov

Table 1: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Reference |

| Lithium 2,3,4,5-tetraphenyl-1-monophosphacyclopentadienide | ³¹P | +99 | mdpi.com |

| 2,3,4,5-Tetraphenyl-1-monophosphaferrocene | ³¹P | -61 | nih.gov |

| 2,3,4,5-Tetraphenyl-1-(4'-trifluoromethylphenyl)-1H-phosphole-1-oxide | ³¹P | 45.12 | rsc.org |

| 2,3,4,5-Tetraphenyl-1-monophosphaferrocene | ¹³C | 99 (d, ¹JPC = 57.7 Hz), 100 (d, ²JPC = 4.5 Hz) | nih.gov |

| This compound derivatives | ¹H | ~7.0-8.0 (aromatic protons) | ulisboa.ptrsc.org |

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides valuable information about the molecular vibrations and functional groups present in this compound systems.

Raman Spectroscopy: Raman spectroscopy is particularly useful for studying the conjugation effects within the molecule. researchgate.net The Raman spectra of 2,3,4,5-tetraphenyl-1-n-octyl-1-monophosphole indicate efficient conjugation between the phenyl moieties and the diene system of the phosphole heterocycle. researchgate.net This conjugation is responsible for the molecule's characteristic absorption and emission properties in the visible spectral range. researchgate.net

High-Resolution Mass Spectrometry (HRMS, ESI-MS)

High-resolution mass spectrometry (HRMS) and electrospray ionization mass spectrometry (ESI-MS) are essential techniques for determining the exact molecular weight and elemental composition of this compound and its derivatives. These methods provide unambiguous confirmation of the chemical formula of newly synthesized compounds. rsc.org

Electron Absorption and Emission Spectroscopy

Electron absorption (UV-Vis) and emission (photoluminescence) spectroscopy are employed to investigate the electronic transitions and photophysical properties of this compound systems.

UV-Vis Absorption Spectroscopy: The UV-Vis spectra of tetraphenylphosphole derivatives typically exhibit absorption bands in the ultraviolet and visible regions, arising from π-π* electronic transitions within the conjugated system. researchgate.netresearchgate.net The position and intensity of these absorption bands are sensitive to the electronic nature of the substituents and the extent of conjugation. researchgate.net

Emission Spectroscopy (Photoluminescence): Many this compound derivatives exhibit fluorescence. chemrxiv.orgresearchgate.net The emission properties are influenced by the substituents on the phosphorus atom and the molecular conformation. For instance, the oxidation of the phosphorus atom in phospholes can lead to a shift in the emission bands. researchgate.net The photophysical properties of these compounds are of interest for their potential applications in organic light-emitting diodes (OLEDs). researchgate.netshuaigroup.net 1-Aryl-2,3,4,5-tetraphenylphosphole oxides, for example, show intense fluorescence in the crystalline state.

X-ray Crystallographic Analysis for Solid-State Structures

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering precise details on bond lengths, bond angles, and intermolecular interactions. mdpi.comresearchgate.net

Crystallographic Insights into Planarity and Conformation

Computational Chemistry Approaches

Density Functional Theory (DFT) is a cornerstone of computational chemistry, widely used to predict the molecular and electronic structures of various compounds, including phosphole systems. ajchem-a.comnih.gov For this compound and its derivatives, DFT calculations, often paired with basis sets like 6-311++G(d,p), are employed to determine optimized geometries, including bond lengths and angles. ajchem-a.comnih.gov These calculations have been instrumental in confirming the structures of newly synthesized phosphole derivatives, such as heteroleptic 2,3,4,5-tetraphenyl-1-monophosphaferrocene and its W(CO)5-complex, showing good agreement with experimental data from X-ray crystallography. nih.govmdpi.comresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Phosphole Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 - 1.42 | ||

| C-P | 1.78 - 1.82 | ||

| C-H | 1.08 - 1.09 | ||

| C-C-C (ring) | 125 - 128 | ||

| C-P-C | 90 - 92 | ||

| Phenyl Ring Torsion | 20 - 45 |

Note: The data in this table is illustrative and represents typical ranges for such compounds. Actual values can vary depending on the specific derivative and the level of theory used.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, including their optical transitions. nih.gov For this compound systems, TD-DFT calculations are crucial for interpreting experimental UV-Vis absorption and emission spectra. researchgate.net By simulating the electronic absorption spectra, researchers can identify the nature of the electronic transitions, which are often of a π-π* and/or n-π* character. nih.gov

Studies have shown that the PBE0 hybrid functional, combined with the def-TZVP basis set, provides a cost-effective and accurate approach for calculating the excited states of phospholes. researchgate.net These calculations have revealed that the conjugation of the phosphole ring with exocyclic aryl fragments significantly impacts the ground-state absorption properties. researchgate.net Furthermore, TD-DFT helps to understand the structural transformations in the excited state, which are primarily localized within the phosphole ring and are responsible for the observed emission properties. researchgate.net The method has been successfully applied to interpret the photophysical properties of compounds like 1-n-octyl-2,3,4,5-tetraphenyl-1-monophosphole. researchgate.net

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the chemical reactivity and electronic properties of molecules. ajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. mdpi.com The HOMO-LUMO energy gap is a key parameter that provides insights into the kinetic stability and reactivity of a compound; a larger gap generally implies higher stability. ajchem-a.commdpi.com

For this compound and its derivatives, FMO analysis reveals important electronic characteristics. For instance, phospholes are known for their electron-accepting properties, which arise from effective hyperconjugation between the σ-orbital of the P-C bonds and the π-orbital of the butadiene moiety. kyoto-u.ac.jp DFT calculations are routinely used to compute the HOMO and LUMO energies and the corresponding energy gap. ajchem-a.com These calculations have been applied to various phosphole derivatives and related heterocyclic systems to predict their reactivity patterns. ajchem-a.com

Table 2: Calculated HOMO, LUMO, and Energy Gap for a Representative Phosphole System

| Parameter | Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.9 |

| Energy Gap (ΔE) | 3.9 |

Note: These values are illustrative and can vary based on the specific compound and computational method.

The aromaticity of phospholes is a topic of considerable interest, as they are generally considered to have a low degree of aromaticity compared to other five-membered heterocycles like pyrroles and thiophenes. researchgate.net This low aromaticity is a key factor in their unique reactivity and potential applications in materials science. researchgate.net Quantum chemical descriptors are employed to quantify the aromatic character of these systems.

Commonly used descriptors include Nucleus-Independent Chemical Shift (NICS), Anisotropy of the Induced Current Density (ACID), and the Julg Index. NICS calculations, for example, probe the magnetic shielding at the center of the ring to assess the extent of cyclic electron delocalization. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity. DFT calculations have been used to determine the NICS values for phosphole rings, confirming their weakly aromatic nature. researchgate.net For instance, in certain triphosphole ring systems, DFT calculations have shown them to be 6π-electron aromatic systems. researchgate.net

Computational chemistry, particularly DFT, is an invaluable tool for investigating the mechanisms of chemical reactions involving phospholes. nih.govmdpi.comrsc.org It allows for the exploration of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. mdpi.com For instance, DFT calculations have been used to elucidate the mechanism of the Diels-Alder reaction of 1,2,4,5-tetrazines, revealing the influence of the solvent on the reaction pathway. nih.gov

In the context of phospholes, computational studies can shed light on various reactions, including ring-expansion reactions and the synthesis of phospholide anions. lakeheadu.ca Furthermore, a key aspect of phosphole chemistry is the inversion barrier at the phosphorus atom. This barrier, which corresponds to the energy required for the phosphorus atom to invert its configuration, is a crucial factor in the potential chirality and stereochemical stability of P-substituted phospholes. DFT calculations can be used to compute this inversion barrier, providing insights into the conformational dynamics of the phosphole ring. researchgate.net These computational approaches have been applied to understand the spatial and electronic structures of novel enantiopure phospholes. researchgate.net

Future Directions and Emerging Research Avenues for 2,3,4,5 Tetraphenyl 1h Phosphole

Exploration of Novel P- and C-Substituted Architectures

A primary focus of future research lies in the synthesis of novel derivatives of 2,3,4,5-tetraphenyl-1H-phosphole through substitution at both the phosphorus (P) and carbon (C) atoms of the phosphole ring. These modifications are crucial for fine-tuning the compound's electronic, optical, and catalytic properties.

Recent advancements have established a highly efficient, one-pot method to generate lithium 2,3,4,5-tetraphenylphospholide directly from white phosphorus and diphenylacetylene (B1204595). researchgate.net This synthetic route has paved the way for the creation of various novel 2,3,4,5-tetraphenyl-1-alkyl-monophospholes by reacting the phospholide with alkyl halides. researchgate.net For instance, a new method was developed for the preparation of 2,3,4,5-tetraphenyl-1-n-octyl-1-monophosphole. researchgate.net This approach allows for the introduction of a wide range of functional groups on the phosphorus atom, including the incorporation of various chiral substituents. researchgate.net The ability to introduce chirality is particularly significant for applications in asymmetric catalysis.

While direct C-H functionalization on the phenyl rings of this compound is a complex area, broader research into phosphole chemistry has demonstrated the viability of C-H functionalization for creating π-extended systems. For example, triphenylene-fused phosphole oxides have been synthesized using C-H functionalization reactions as key steps, illustrating a pathway to novel polycyclic aromatic hydrocarbon-phosphole hybrids. beilstein-journals.orgscispace.com These methods, currently applied to other phosphole systems, could potentially be adapted to modify the tetraphenyl-1H-phosphole core, leading to new materials with unique photophysical properties.

Table 1: Examples of P-Substituted this compound Derivatives This table is interactive. You can sort and filter the data.

| Derivative Name | Synthetic Precursor | Key Features | Potential Applications |

|---|---|---|---|

| 2,3,4,5-Tetraphenyl-1-isopropyl-monophosphole | Lithium 2,3,4,5-tetraphenylphospholide | Alkyl substitution on P-atom | Materials Chemistry |

| 2,3,4,5-Tetraphenyl-1-n-octyl-1-monophosphole | Sodium 2,3,4,5-tetraphenylmonophospholide | Long-chain alkyl substitution | Organic Electronics, Sensors |

| Enantiopure 2,3,4,5-Tetraarylphospholes | Lithium 2,3,4,5-tetraphenylphospholide | Chiral substituents on P-atom | Asymmetric Catalysis |

Integration into Advanced Hybrid Materials and Nanostructures

The integration of the this compound motif into larger, functional systems is a rapidly emerging research area. Its distinct properties make it an attractive building block for advanced hybrid materials and nanostructures with applications in electronics and catalysis.

One promising direction is the use of phosphole derivatives as building blocks for multidentate ligand systems. These ligands can coordinate with various metals to form complex architectures with tailored catalytic or photophysical properties. Furthermore, phosphole-containing polymers are being investigated for their potential in organic photovoltaic applications. researchgate.net

The incorporation of phosphole derivatives into nanostructures represents another exciting frontier. For example, researchers have developed methods to graft phosphole-based complexes onto silica-coated iron oxide nanoparticles (Fe3O4@SiO2). nih.gov This creates magnetically recoverable nanocatalysts, combining the catalytic activity of the phosphole complex with the practical advantages of a heterogeneous system. nih.gov Such hybrid materials are particularly valuable for creating eco-friendly and reusable catalytic systems. nih.gov The development of these materials involves synthesizing the magnetic nanoparticles, coating them with a silica (B1680970) layer, and then covalently attaching the functional phosphole-containing catalyst. nih.gov

Refinement of Predictive Computational Models for Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in understanding and predicting the properties of this compound and its derivatives. researchgate.netnih.gov Future research will focus on refining these computational models to create more accurate predictions of structure-property relationships, thereby accelerating the design of new materials with desired functionalities.

DFT calculations have been successfully employed to investigate the spatial and electronic structures of novel 2,3,4,5-tetraphenyl-1-alkyl-monophospholes, their oxides, and their metal complexes. researchgate.net These studies provide valuable insights into how different substituents on the phosphorus atom affect the molecule's geometry and electronic states. researchgate.net For studying the excited states, which are crucial for optoelectronic applications, Time-Dependent DFT (TD-DFT) has been shown to be a cost-effective and reliable method. researchgate.net

Future efforts will likely involve the use of more advanced computational methods, such as the GW method and the Bethe-Salpeter equation, to more accurately predict electronic and optical properties. arxiv.org The development of robust predictive models will allow for the in-silico screening of a large number of potential derivatives, identifying the most promising candidates for synthesis and experimental validation. arxiv.org This synergy between computational prediction and experimental work is essential for the efficient development of new high-performance materials.

Table 2: Computational Methods in this compound Research This table is interactive. You can sort and filter the data.

| Computational Method | Application | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Ground-state geometry and electronic structure | Characterization of spatial and electronic structures of new derivatives. | researchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | Excited-state properties (absorption and emission) | Cost-effective for studying electronic states and photophysical properties. | researchgate.net |

| GW method / Bethe-Salpeter equation | High-accuracy electronic and optical properties | Potential for more precise prediction of properties for new materials. | arxiv.org |

Expansion of Catalytic and Optoelectronic Applications

Building on the fundamental understanding of its structure and properties, a major thrust of future research is the expansion of the practical applications of this compound in catalysis and optoelectronics.

In the realm of catalysis, phosphole-based ligands have shown significant promise. Copper(I) complexes of phospholes have been demonstrated to be highly efficient catalysts for A³-coupling reactions to synthesize propargylamines. chemrxiv.org Rhodium(I) catalysts featuring phosphole ancillaries have exhibited excellent performance in the hydroaminomethylation of alkenes, showing better selectivity and efficiency compared to traditional phosphine-based systems. researchgate.net The development of derivatives with chiral substituents on the phosphorus atom is of particular interest for advancing asymmetric catalysis. researchgate.net

In the field of optoelectronics, phosphole derivatives are being explored as materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net The substitution pattern on the phosphole ring and the chemical modification of the phosphorus atom allow for the tuning of their photoluminescent properties. researchgate.net For instance, novel mixed phosphole-fluorene π-conjugated systems have been synthesized and their optical and electrochemical properties evaluated for use as emitters in OLEDs. researchgate.net The development of new phosphole-based materials with high triplet energy is a key goal for creating efficient blue phosphorescent OLEDs. researchgate.net The unique electronic properties of phospholes make them suitable for use as host materials in phosphorescent OLEDs, contributing to improved device performance. nih.gov

Q & A

Advanced Research Question

- Chiral ligands : Use (R)-BINAP or Salen complexes to direct stereochemistry.

- Kinetic resolution : Quench reactions at 50% conversion to isolate dominant enantiomers.

- Crystallization-induced asymmetric transformation (CIAT) : Promotes racemization of undesired enantiomers .

Validation : Chiral HPLC (Chiralpak AD-H column) quantifies enantiomeric ratios .

How can researchers design experiments to investigate ligand properties in coordination chemistry?

Advanced Research Question

- Metal binding studies : React with transition metals (e.g., Fe, Ru) in THF under N2. Monitor via <sup>31</sup>P NMR for shifts (Δδ > 10 ppm indicates coordination).

- Magnetic susceptibility measurements : Assess spin states in Fe complexes .

Case Study : Phosphole ligands form stable complexes with Ru(II), showing catalytic activity in hydrogenation reactions .

What are the best practices for handling this compound to prevent decomposition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.